Phenanthrene-9-carbonyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenanthrene-9-carbonyl fluoride is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon consisting of three fused benzene rings. This compound is characterized by the presence of a carbonyl fluoride group at the 9th position of the phenanthrene structure. Phenanthrene itself is a colorless, crystalline solid commonly found in coal tar, cigarette smoke, and exhaust fumes . The addition of the carbonyl fluoride group imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method is the reaction of phenanthrene-9-carboxylic acid with thionyl chloride to form phenanthrene-9-carbonyl chloride, followed by fluorination using a fluoride source such as potassium fluoride . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods: Industrial production of phenanthrene-9-carbonyl fluoride may involve large-scale synthesis using similar methods as described above. The process is optimized for efficiency, yield, and cost-effectiveness, often employing continuous flow reactors and automated systems to maintain consistent reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions: Phenanthrene-9-carbonyl fluoride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenanthrenequinone derivatives.
Reduction: Reduction reactions can convert it to phenanthrene-9-carbinol or other reduced forms.
Substitution: Electrophilic substitution reactions, such as halogenation, can occur at the 9th position.
Common Reagents and Conditions:
Oxidation: Chromic acid or potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with a catalyst like Raney nickel.
Substitution: Bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Phenanthrenequinone.
Reduction: Phenanthrene-9-carbinol.
Substitution: 9-bromophenanthrene or 9-chlorophenanthrene.
Wissenschaftliche Forschungsanwendungen
Phenanthrene-9-carbonyl fluoride has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of phenanthrene-9-carbonyl fluoride involves its interaction with specific molecular targets and pathways. The carbonyl fluoride group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules and affecting various biological processes .
Vergleich Mit ähnlichen Verbindungen
Phenanthrenequinone: An oxidized derivative of phenanthrene with similar aromatic properties.
Phenanthrene-9-carboxylic acid: The precursor to phenanthrene-9-carbonyl fluoride, differing by the presence of a carboxylic acid group instead of a carbonyl fluoride group.
9-Bromophenanthrene: A halogenated derivative with bromine at the 9th position.
Uniqueness: this compound is unique due to the presence of the carbonyl fluoride group, which imparts distinct reactivity and chemical properties. This makes it valuable for specific applications where other phenanthrene derivatives may not be suitable .
Eigenschaften
CAS-Nummer |
127410-76-8 |
---|---|
Molekularformel |
C15H9FO |
Molekulargewicht |
224.23 g/mol |
IUPAC-Name |
phenanthrene-9-carbonyl fluoride |
InChI |
InChI=1S/C15H9FO/c16-15(17)14-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)14/h1-9H |
InChI-Schlüssel |
DVSIAHUNLLECTJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)C(=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.